Neostigmine bromide
Overview
Description
Neostigmine bromide is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease. It is also employed to reverse the effects of non-depolarizing muscle relaxants after surgery. This compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions, which enhances muscle contraction .
Mechanism of Action
Target of Action
Neostigmine bromide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine, which plays a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound is a parasympathomimetic and a reversible cholinesterase inhibitor . It competitively inhibits the action of AChE .
Biochemical Pathways
By inhibiting AChE, this compound increases the concentration of acetylcholine in the synapse . This leads to enhanced cholinergic action, facilitating the transmission of impulses across neuromuscular junctions . The increased availability of acetylcholine enhances muscle tone, which is particularly beneficial in conditions like myasthenia gravis .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract following oral administration . As a rule, 15 mg of this compound given orally is equivalent to 0.5 mg of neostigmine methylsulfate given parenterally . The half-life after parenteral administration ranges from 51 to 90 minutes .
Result of Action
The primary result of this compound’s action is the improvement of muscle tone, particularly in patients with myasthenia gravis . It is also used to reverse the effects of muscle relaxants such as gallamine and tubocurarine . By increasing the availability of acetylcholine in the synapse, it enhances the ability to trigger muscular contraction .
Action Environment
The efficacy of this compound can be influenced by the level of spontaneous recovery when neostigmine reversal is initiated . For instance, the administration of neostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred (i.e., T1 > 25% or the fourth response to TOF stimulation), or recovery intervals over 15 min have to be accepted . Furthermore, small concentrations of neostigmine (i.e., 20–30 μg/kg) are effective in antagonizing shallow degrees of residual paralysis .
Biochemical Analysis
Biochemical Properties
Neostigmine bromide interacts with the enzyme acetylcholinesterase, inhibiting its activity . This inhibition increases the availability of acetylcholine, a neurotransmitter, in the synapse . As a result, more acetylcholine can bind to the fewer receptors present in conditions like myasthenia gravis, leading to better muscular contraction .
Cellular Effects
This compound affects various types of cells and cellular processes. By increasing the levels of acetylcholine, it influences cell function, including impact on cell signaling pathways . For instance, it can enhance the transmission function of the neuromuscular junction, helping increase skeletal muscle strength .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Specifically, it inhibits acetylcholinesterase, leading to an increase in acetylcholine levels . This increase allows more acetylcholine to bind to receptors, triggering muscular contraction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . For instance, the administration of neostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred, or recovery intervals over 15 minutes have to be accepted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, the normal recommended therapeutic dose in animals is 25-50 μg/kg . Overdosage of Neostigmine can cause cholinergic crisis, characterized by increasing muscle weakness, and through involvement of the muscles of respiration, may result in death .
Metabolic Pathways
This compound is involved in the cholinergic pathway . It undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .
Transport and Distribution
This compound is poorly absorbed from the gastrointestinal tract following oral administration
Subcellular Localization
As a cholinesterase inhibitor, it is likely to be found wherever acetylcholinesterase is present, including the synaptic cleft where it can inhibit the breakdown of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neostigmine bromide involves several steps, starting from the reaction of dimethylcarbamoyl chloride with 3-dimethylaminophenol to form the intermediate compound. This intermediate is then reacted with methyl bromide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process includes the careful handling of reagents and solvents, as well as the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Neostigmine bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Neostigmine bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study cholinesterase inhibition and enzyme kinetics.
Biology: this compound is employed in research on neuromuscular transmission and synaptic function.
Medicine: It is extensively used in clinical studies related to myasthenia gravis, postoperative recovery, and other neuromuscular disorders.
Industry: this compound is utilized in the development of pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
Physostigmine: Unlike neostigmine bromide, physostigmine can cross the blood-brain barrier and is used to treat central nervous system conditions.
Pyridostigmine: This compound has a longer duration of action compared to this compound and is also used in the treatment of myasthenia gravis.
Edrophonium: Known for its rapid onset and short duration of action, it is primarily used for diagnostic purposes in myasthenia gravis.
Uniqueness: this compound is unique in its specific use for reversing non-depolarizing muscle relaxants and its relatively short duration of action, making it suitable for acute management of neuromuscular conditions .
Properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNWZDBKTWDGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041075 | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
114-80-7 | |
Record name | Neostigmine bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | neostigmine bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neostigmine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOSTIGMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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